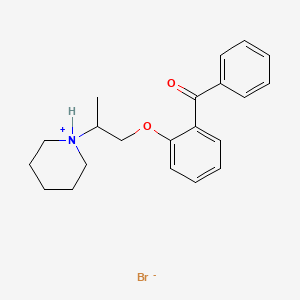
2-(2-Piperidinopropoxy)benzophenone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Piperidinopropoxy)benzophenone hydrobromide is a chemical compound with the molecular formula C20H23NO2·HBr It is a derivative of benzophenone, which is known for its applications in organic synthesis and various industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinopropoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 2-(2-piperidinopropoxy) in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include acetic acid or other organic solvents that can dissolve the reactants and products effectively.
Catalysts: Catalysts such as pyridine hydrobromide perbromide may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Piperidinopropoxy)benzophenone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and ethanol (C2H5OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-Piperidinopropoxy)benzophenone hydrobromide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Piperidinopropoxy)benzophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Key molecular targets may include receptors, ion channels, and enzymes involved in cellular signaling pathways .
類似化合物との比較
2-(2-Piperidinopropoxy)benzophenone hydrobromide can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure with similar chemical properties but different applications.
Benzophenone hydrazone derivatives: These compounds exhibit unique optical properties and are used in photonics and optoelectronics.
The uniqueness of this compound lies in its specific structural features and the presence of the piperidinopropoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and diverse chemical reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
CAS番号 |
10571-21-8 |
|---|---|
分子式 |
C21H26BrNO2 |
分子量 |
404.3 g/mol |
IUPAC名 |
phenyl-[2-(2-piperidin-1-ium-1-ylpropoxy)phenyl]methanone;bromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H |
InChIキー |
NEQRJYWSHMKNSF-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+]3CCCCC3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
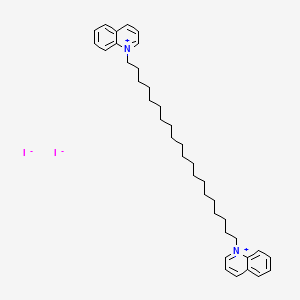
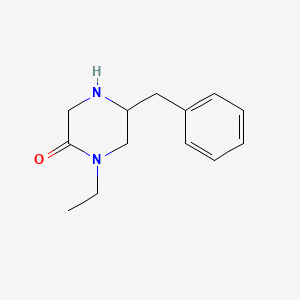
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
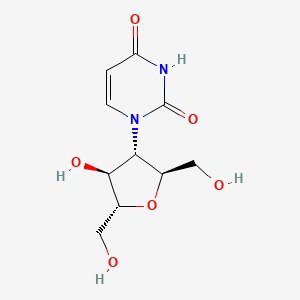
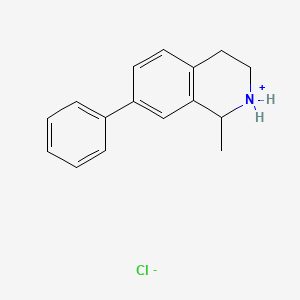

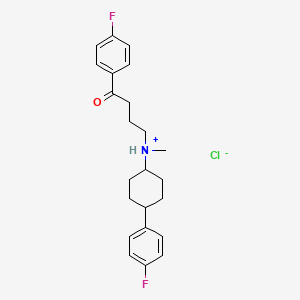
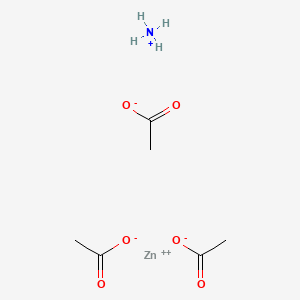
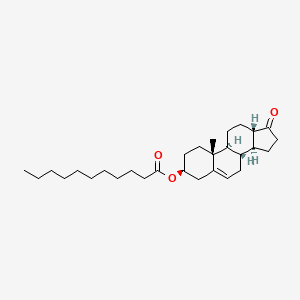

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
